molecular formula C20H20N2O4 B2453554 3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-78-9

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2453554
CAS No.: 898373-78-9
M. Wt: 352.39
InChI Key: FBJBUIKWBVALGY-UHFFFAOYSA-N
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Description

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

The synthesis of 3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The synthetic route includes:

Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes .

Comparison with Similar Compounds

3-(2-(4-Isopropylphenoxy)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(2)13-7-9-14(10-8-13)25-11-17(23)22-18-15-5-3-4-6-16(15)26-19(18)20(21)24/h3-10,12H,11H2,1-2H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBUIKWBVALGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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